![molecular formula C8H16N2O2S B11898691 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(Propylsulfonyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure with two nitrogen atoms integrated into a seven-membered ring system, accompanied by a propylsulfonyl group. This configuration enhances its reactivity and interaction with biological targets, making it a promising candidate for drug development.
Medicinal Chemistry
Drug Development
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane serves as a valuable building block for synthesizing potential drug candidates, particularly those aimed at neurological disorders. The sulfonyl group enhances solubility and bioavailability compared to other similar compounds, improving interaction profiles with biological targets .
Case Studies
- Neurotransmitter Modulation : Research indicates that derivatives of this compound exhibit potential as modulators of neurotransmitter systems, particularly in targeting the dopamine D3 receptor .
- Enzyme Inhibition : The compound's mechanism of action involves strong interactions with enzyme active sites, leading to effective inhibition of specific enzymes .
Materials Science
The unique three-dimensional structure of this compound makes it suitable for developing novel materials with specific electronic properties. Its application in materials science is still emerging but shows promise in creating compounds with enhanced stability and reactivity.
Biological Studies
Biological Activity
This compound has been utilized in various biological studies to explore its potential as an enzyme inhibitor and receptor modulator. Its structural features allow for significant interactions with biological targets, which can lead to therapeutic applications.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2,6-Diazaspiro[3.3]heptane | Basic diazaspiro structure | Antimicrobial and CNS activity |
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Carboxylic acid derivative | Potential drug candidate |
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane | Cyclopropyl substitution | CNS activity |
2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane | Methylsulfonyl derivative | Antimicrobial properties |
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The spirocyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the sulfonyl group.
6-Amino-2-azaspiro[3.3]heptane: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane is unique due to its sulfonyl group, which imparts specific chemical properties such as increased stability and reactivity towards nucleophiles. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition.
Biological Activity
2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane is a unique compound belonging to the diazaspiro family, characterized by its spirocyclic structure which includes two nitrogen atoms within a seven-membered ring. The presence of the propylsulfonyl group enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H16N2O2S with a molecular weight of approximately 216.30 g/mol. The compound's structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.
1. Receptor Binding Studies
Research has demonstrated that this compound exhibits significant binding affinity to various receptors, particularly sigma receptors (σ1 and σ2). These receptors are implicated in numerous physiological processes and are potential targets for drug development related to neurological disorders and cancer therapies.
- Binding Affinity : In vitro studies using radioligand binding assays have shown that compounds with similar diazaspiro structures can effectively displace radioligands at σ1 and σ2 receptors, indicating potential therapeutic applications in treating conditions such as Alzheimer’s disease and neuropathic pain .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Structural analogs of this compound have demonstrated varying degrees of antimicrobial activity against several bacterial strains.
Compound | Biological Activity |
---|---|
This compound | Potential antimicrobial activity |
2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane | Documented antimicrobial properties |
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Potential drug candidate with antimicrobial effects |
Case Study 1: Sigma Receptor Ligands
A study focused on the development of σ2 receptor ligands highlighted the importance of structural modifications in enhancing binding affinity. The introduction of the propylsulfonyl group in diazaspiro compounds was found to improve selectivity for σ2 over σ1 receptors, suggesting a pathway for creating more effective therapeutic agents .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of diazaspiro compounds in models of neurodegenerative diseases. Compounds similar to this compound were shown to inhibit neuronal uptake of amyloid-beta oligomers, a hallmark of Alzheimer’s disease pathology .
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-propylsulfonyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C8H16N2O2S/c1-2-3-13(11,12)10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
VMJXMAZULAUYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC2(C1)CNC2 |
Origin of Product |
United States |
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